REACTION_CXSMILES
|
Br.Br[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1.[CH3:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[Cl:12][C:8]1[CH:7]=[C:6]([NH:5][CH2:4][CH2:3][NH:18][C:17]2[CH:19]=[CH:20][C:14]([CH3:13])=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCNC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for eight hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NCCNC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |